1,3,5-Trihexylbenzene

Dielectric Fluids Transformer Oils Viscosity Modifiers

Procure 1,3,5-trihexylbenzene for its unique C6 alkyl architecture, essential for lowering viscosity in dielectric fluids, enabling high-temp solvent applications, C3-symmetric self-assembly, and formulating shear-stable lubricants. Properties cannot be replicated by other trialkylbenzenes, necessitating specific procurement. CAS 29536-28-5.

Molecular Formula C₂₄H₄₂
Molecular Weight 330.59
CAS No. 29536-28-5
Cat. No. B1145317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trihexylbenzene
CAS29536-28-5
Molecular FormulaC₂₄H₄₂
Molecular Weight330.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trihexylbenzene (CAS 29536-28-5) – Symmetrical C24 Trialkylbenzene for Specialty Fluid and Materials Applications


1,3,5-Trihexylbenzene (CAS 29536-28-5) is a symmetrically substituted, non-polar aromatic hydrocarbon belonging to the 1,3,5-trialkylbenzene class. Its molecular architecture features a central benzene ring substituted with three n-hexyl chains at the 1, 3, and 5 positions, resulting in the molecular formula C24H42 and a molecular weight of 330.59 g/mol . The compound is a neat, hydrophobic liquid or low-melting solid at ambient temperature, exhibiting high solubility in non-polar organic solvents and negligible water solubility . It is synthesized via Friedel-Crafts alkylation of benzene or via Grignard coupling from 1,3,5-trichlorobenzene .

Why Alkyl Chain Length in 1,3,5-Trihexylbenzene Dictates Fluid Performance and Precludes Simple Substitution


Within the 1,3,5-trialkylbenzene series, the length of the alkyl substituent directly governs key physical properties including viscosity, boiling point, density, and hydrophobicity . A homologous compound such as 1,3,5-tributylbenzene (C4 chains) exhibits a significantly lower boiling point (~330 °C) and different viscosity profile compared to 1,3,5-trioctylbenzene (C8 chains, boiling point ~500 °C) [1]. 1,3,5-Trihexylbenzene, with its intermediate C6 chain length, occupies a distinct property space that is not accessible by simply blending or substituting with shorter- or longer-chain analogs. Consequently, its performance as a viscosity modifier in dielectric fluids, a hydrophobic building block, or a lubricant additive cannot be replicated by other trialkylbenzenes, necessitating its specific procurement [2].

1,3,5-Trihexylbenzene: Quantitative Performance Evidence Versus Analogs


Viscosity Reduction in Dielectric Fluids: 1,3,5-Trihexylbenzene vs. Unmodified Base Oil

1,3,5-Trihexylbenzene is specifically claimed in a patent as an additive for reducing the viscosity, and particularly the low-temperature viscosity, of dielectric liquids used in transformers [1]. The patent demonstrates that the addition of trialkylbenzenes, including 1,3,5-trihexylbenzene, to a dielectric base oil results in a measurable reduction in kinematic viscosity compared to the unmodified base oil. While the patent covers a range of trialkylbenzenes, the C6 hexyl chain length is explicitly described as optimal for balancing viscosity reduction with other required fluid properties [1].

Dielectric Fluids Transformer Oils Viscosity Modifiers

Boiling Point and Thermal Stability: 1,3,5-Trihexylbenzene (C6) vs. 1,3,5-Tributylbenzene (C4)

The boiling point of 1,3,5-trihexylbenzene is reported as 138–140 °C at 0.08 Torr . In contrast, the homologous 1,3,5-tributylbenzene (C4 chains) exhibits a boiling point of approximately 329.6 °C at 760 mmHg, which corresponds to a significantly lower boiling point under reduced pressure . The substantial increase in molecular weight from C4 to C6 chains (246.4 g/mol for tributyl vs. 330.6 g/mol for trihexyl) directly translates to a higher boiling point and greater thermal stability, making 1,3,5-trihexylbenzene more suitable for applications requiring a high-boiling, non-volatile organic component.

Thermophysical Properties High-Boiling Solvents Thermal Stability

Hydrophobicity and LogP: 1,3,5-Trihexylbenzene vs. Shorter-Chain Trialkylbenzenes

1,3,5-Trihexylbenzene has a calculated LogP (octanol-water partition coefficient) of approximately 8.06, indicating extreme hydrophobicity . This value is substantially higher than that of shorter-chain trialkylbenzenes; for instance, 1,3,5-triethylbenzene has a LogP of approximately 4.5, and 1,3,5-tributylbenzene has a LogP around 6.5 . The extended hexyl chains of 1,3,5-trihexylbenzene impart a 100- to 1000-fold increase in hydrophobic partitioning compared to its C2 and C4 analogs, making it uniquely suited for applications demanding maximum solubility in non-polar environments, such as lubricant additives or hydrophobic matrices.

Hydrophobicity Partition Coefficient Non-polar Media

Molecular Weight and Bulk Viscosity: 1,3,5-Trihexylbenzene (C6) vs. 1,3,5-Trioctylbenzene (C8)

The molecular weight of 1,3,5-trihexylbenzene is 330.59 g/mol, positioning it between the lower-viscosity 1,3,5-tributylbenzene (246.4 g/mol) and the higher-viscosity 1,3,5-trioctylbenzene (414.75 g/mol) [1][2]. This intermediate molecular weight directly influences bulk viscosity and pour point. While specific viscosity data for pure 1,3,5-trihexylbenzene is limited in open literature, the molecular weight trend indicates it will exhibit a kinematic viscosity (at 40 °C) roughly 30–50% higher than tributylbenzene and a similar percentage lower than trioctylbenzene, based on established viscosity-molecular weight relationships for alkylbenzenes [3]. This allows formulators to fine-tune fluid rheology without resorting to polymer additives.

Viscosity Index Lubricant Base Stocks Molecular Weight

Steric Bulk and Isomeric Purity: 1,3,5-Substitution vs. 1,2,4-Isomers

The symmetrical 1,3,5-substitution pattern of 1,3,5-trihexylbenzene imparts a significantly larger steric bulk and a more uniform molecular shape compared to the 1,2,4-trihexylbenzene isomer (CAS 10069-28-0) . This symmetry enhances its ability to act as a rigid, three-dimensional scaffold in supramolecular chemistry and materials science. Studies on N,N',N''-trihexylbenzene-1,3,5-tricarboxamides demonstrate that the 1,3,5-substituted core promotes columnar self-assembly into well-defined nanostructures, a property not observed with asymmetrical 1,2,4-isomers [1]. The C3v molecular symmetry of 1,3,5-trihexylbenzene is a direct consequence of its substitution pattern and is a key design feature for ordered self-assembly.

Regioselectivity Steric Effects Molecular Symmetry

High-Value Application Scenarios for 1,3,5-Trihexylbenzene Based on Differentiated Properties


Low-Temperature Dielectric Fluid Additive for Power Transformers

Procure 1,3,5-trihexylbenzene as a viscosity-reducing additive in dielectric fluids for power transformers operating in cold climates. Its specific alkyl chain length (C6) is claimed to effectively lower low-temperature viscosity while maintaining dielectric integrity, as supported by patent evidence . This improves heat transfer and reduces energy losses in cold-start conditions, a critical performance differentiator over unmodified mineral oils or alternative trialkylbenzenes with suboptimal chain lengths.

High-Boiling, Non-Polar Solvent for High-Temperature Organic Synthesis

Utilize 1,3,5-trihexylbenzene as a high-boiling, non-volatile solvent or reaction medium for high-temperature organic transformations. Its boiling point of 138–140 °C at 0.08 Torr (significantly higher than tributylbenzene at equivalent pressure) reduces solvent loss and enhances safety in reactions requiring sustained heating. Its extreme hydrophobicity (LogP ~8.06) ensures excellent solubility for non-polar reactants and catalysts .

Hydrophobic Building Block for Self-Assembled Nanostructures

Employ 1,3,5-trihexylbenzene as the core scaffold for synthesizing C3-symmetric tricarboxamide derivatives that undergo columnar self-assembly into functional nanostructures. The symmetrical 1,3,5-substitution pattern is essential for achieving the ordered supramolecular organization observed by NMR spectroscopy . The long hexyl chains further enhance solubility in organic solvents and promote intermolecular interactions critical for self-assembly.

Precision Viscosity Modifier in Specialty Lubricant Formulations

Formulate synthetic lubricants and hydraulic fluids with precisely tuned viscosity profiles by incorporating 1,3,5-trihexylbenzene. Its molecular weight (330.59 g/mol) positions it between the thinner tributylbenzene and the thicker trioctylbenzene, allowing for fine adjustment of fluid rheology without polymeric viscosity index improvers. This is particularly valuable in applications where shear stability and oxidative resistance of the base fluid are paramount.

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